methyl N-(2H-triazole-4-carbonyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57362-83-1 |
|---|---|
Molecular Formula |
C5H6N4O3 |
Molecular Weight |
170.13 g/mol |
IUPAC Name |
methyl N-(2H-triazole-4-carbonyl)carbamate |
InChI |
InChI=1S/C5H6N4O3/c1-12-5(11)7-4(10)3-2-6-9-8-3/h2H,1H3,(H,6,8,9)(H,7,10,11) |
InChI Key |
WTPSCDLZWHSZFH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(=O)C1=NNN=C1 |
Origin of Product |
United States |
Iii. Mechanistic Investigations of Reaction Pathways for Triazole Carbamate Systems
Exploration of Triazole Ring Formation Mechanisms
The formation of the 1,2,3-triazole ring is a cornerstone of modern heterocyclic chemistry, primarily achieved through the Huisgen 1,3-dipolar cycloaddition. wikipedia.orgorganic-chemistry.org This reaction involves the [3+2] cycloaddition of an azide (B81097) with an alkyne. wikipedia.orgorganic-chemistry.orgwikipedia.org
The thermal, uncatalyzed Huisgen cycloaddition requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting its synthetic utility. wikipedia.org The reaction is understood to be a concerted, pericyclic process where the 4 π-electrons of the azide and 2 π-electrons of the alkyne participate in a [4s+2s] cycloaddition. organic-chemistry.org
The advent of catalysis has revolutionized triazole synthesis, offering high regioselectivity under mild conditions. The two most prominent catalytic systems are copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, a prime example of "click chemistry," selectively yields 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org The mechanism is distinct from the thermal process and is not a concerted cycloaddition. wikipedia.orgorganic-chemistry.org It is proposed to involve the formation of a copper(I) acetylide intermediate. wikipedia.orgnih.gov DFT calculations suggest a dinuclear mechanism where one copper atom binds to the acetylide and another activates the azide, facilitating the formation of a six-membered copper metallacycle that then leads to the 1,4-triazole product. organic-chemistry.orgbeilstein-journals.org This catalytic cycle dramatically accelerates the reaction rate by factors of 10⁷ to 10⁸ compared to the uncatalyzed version. organic-chemistry.org
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysis regioselectively produces 1,5-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org A key feature of RuAAC is its ability to utilize both terminal and internal alkynes, broadening its scope. organic-chemistry.orgacs.org The proposed mechanism does not involve a metal acetylide intermediate. wikipedia.orgresearchgate.net Instead, it proceeds via an oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate. acs.orgbohrium.com Subsequent reductive elimination from this intermediate yields the 1,5-triazole product and regenerates the active catalyst. organic-chemistry.orgacs.org DFT calculations support this pathway and indicate that the reductive elimination step is often rate-determining. acs.orgbohrium.com
Interactive Table: Comparison of Triazole Formation Mechanisms
| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Regioselectivity | Mixture of 1,4 and 1,5 isomers wikipedia.org | 1,4-disubstituted wikipedia.orgorganic-chemistry.org | 1,5-disubstituted wikipedia.orgorganic-chemistry.org |
| Key Intermediate | Concerted transition state organic-chemistry.org | Copper acetylide, dinuclear copper complex wikipedia.orgbeilstein-journals.org | Six-membered ruthenacycle acs.orgbohrium.com |
| Alkyne Scope | Terminal and internal wikipedia.org | Primarily terminal wikipedia.org | Terminal and internal organic-chemistry.orgacs.org |
| Reaction Conditions | High temperature wikipedia.org | Mild, often room temperature beilstein-journals.org | Ambient to elevated temperatures organic-chemistry.orgbohrium.com |
| Mechanism Type | Concerted pericyclic organic-chemistry.org | Stepwise, involves metallacycle organic-chemistry.org | Stepwise, involves oxidative coupling acs.org |
Understanding Carbamate (B1207046) Bond Formation Pathways and Intermediate Species
The carbamate functional group is a hybrid of an amide and an ester. Its formation is central to the synthesis of the target molecule. A primary pathway to carbamates is the reaction of an isocyanate with an alcohol. kuleuven.beacs.org
This reaction can be catalyzed or uncatalyzed. The uncatalyzed reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the isocyanate. kuleuven.be Kinetic studies and theoretical modeling suggest that the reaction is not a simple bimolecular process but often involves multiple alcohol molecules acting in a concerted manner. kuleuven.beacs.org One alcohol molecule acts as the nucleophile while others participate in a hydrogen-bonding network, facilitating proton transfer in the transition state. kuleuven.be The reaction is generally first order in both isocyanate and alcohol concentration. researchgate.net
A crucial intermediate in the synthesis of many carbamates is the isocyanate itself, which is often generated in situ via the Curtius rearrangement. wikipedia.orgorganic-chemistry.org This reaction involves the thermal decomposition of an acyl azide, which rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.govrsc.org Mechanistic studies indicate this is a concerted process, avoiding the formation of a discrete acyl nitrene intermediate, and proceeds with complete retention of the migrating group's stereochemistry. wikipedia.orgnih.gov The resulting isocyanate is highly reactive and can be trapped by nucleophiles like alcohols to form carbamates. wikipedia.orgnih.gov
This resonance has several important consequences:
Planarity and Rotational Barrier: The delocalization imparts a partial double-bond character to the C–N bond, leading to a planar geometry and a significant rotational barrier. nih.gov This barrier is estimated to be about 3–4 kcal/mol lower than in typical amides due to electronic effects from the adjacent ester oxygen. acs.org This restricted rotation can lead to the existence of syn and anti conformers. nih.gov
Stability: The resonance stabilization makes the carbamate moiety chemically robust compared to esters or anhydrides. nih.gov
Reactivity: The delocalization of the nitrogen lone pair reduces its nucleophilicity compared to a typical amine. Consequently, reactions at the carbamate nitrogen, such as the acylation discussed in the next section, often require activation or specific catalytic conditions. The carbonyl carbon, while part of the delocalized system, remains the primary electrophilic site for nucleophilic attack.
Mechanisms of N-Acylation at the Carbamate Nitrogen
The introduction of an acyl group at the carbamate nitrogen, as required for forming methyl N-(2H-triazole-4-carbonyl)carbamate, is a challenging transformation. As noted, the nucleophilicity of the carbamate nitrogen is diminished due to resonance.
The mechanism of N-acylation typically involves the reaction of the carbamate with an activated acyl source, such as an acyl chloride or acyl azide, often in the presence of a base or catalyst. The reaction proceeds via a nucleophilic acyl substitution pathway.
Deprotonation (Base-Mediated): A base can be used to deprotonate the carbamate, generating a more nucleophilic carbamate anion. This anion can then readily attack the electrophilic carbonyl carbon of the acylating agent (e.g., 2H-triazole-4-carbonyl chloride).
Nucleophilic Attack: The carbamate nitrogen attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate collapses, expelling the leaving group (e.g., chloride) to form the N-acylated carbamate product.
The choice of acylating agent and reaction conditions is critical. For instance, using a highly reactive acyl chloride can drive the reaction forward. The stability of the triazole ring and the carbamate moiety must be considered when selecting the reaction conditions to avoid unwanted side reactions.
Catalytic Roles in N-(2H-triazole-4-carbonyl)carbamate Synthesis
Catalysis is indispensable for the efficient and selective synthesis of complex molecules like N-(2H-triazole-4-carbonyl)carbamate, playing key roles in both the formation of the heterocyclic core and the functionalization steps.
Transition metals are widely employed to catalyze key bond-forming reactions relevant to the synthesis of the target structure.
Copper (Cu): As discussed, Cu(I) is the catalyst of choice for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles via CuAAC. wikipedia.orgorganic-chemistry.orgrsc.org The catalyst can be generated in situ from Cu(II) salts (like CuSO₄) with a reducing agent such as sodium ascorbate, or from Cu(I) salts (like CuI or [Cu(PPh₃)₂]NO₃). nih.govbeilstein-journals.org The reaction is robust, tolerates a wide range of functional groups, and can often be performed in aqueous or green solvents. organic-chemistry.orgrsc.org
Ruthenium (Ru): Ruthenium catalysts, particularly [Cp*RuCl] complexes, are uniquely effective for synthesizing 1,5-disubstituted triazoles. organic-chemistry.orgacs.org They also enable the use of internal alkynes to produce fully substituted triazoles. bohrium.com The mechanism, proceeding through oxidative coupling and reductive elimination, is distinct from the copper-catalyzed pathway and provides complementary regioselectivity. acs.orgresearchgate.net
Palladium (Pd): Palladium catalysts are exceptionally versatile for C-H functionalization and cross-coupling reactions. In the context of triazoles, Pd(II) catalysts, such as Pd(OAc)₂, are used for the direct C-H arylation of pre-formed triazole rings to create more complex, substituted derivatives. rsc.orgnih.govscienceopen.com These reactions typically proceed via a concerted metalation-deprotonation (CMD) mechanism, allowing for the regioselective formation of C-C bonds at the triazole C5 position. rsc.orgnih.gov While not directly forming the triazole ring, this methodology is crucial for elaborating the triazole scaffold.
Interactive Table: Transition Metal Catalysts in Triazole-Related Syntheses
| Metal Catalyst | Typical Precursor(s) | Key Transformation | Regioselectivity/Site | Mechanistic Hallmark |
| Copper(I) | CuSO₄/Na-ascorbate, CuI beilstein-journals.org | Azide-Alkyne Cycloaddition (CuAAC) | 1,4-disubstituted triazole wikipedia.orgorganic-chemistry.org | Copper acetylide intermediate wikipedia.org |
| Ruthenium(II) | CpRuCl(PPh₃)₂, CpRuCl(COD) organic-chemistry.orgbohrium.com | Azide-Alkyne Cycloaddition (RuAAC) | 1,5-disubstituted triazole wikipedia.orgorganic-chemistry.org | Oxidative coupling to ruthenacycle acs.org |
| Palladium(II) | Pd(OAc)₂, Pd(PPh₃)₂Cl₂ rsc.orgnih.gov | C-H Arylation of Triazoles | C5-position of triazole ring acs.org | Concerted Metalation-Deprotonation (CMD) rsc.orgnih.gov |
In line with the principles of green chemistry, there is growing interest in developing metal-free catalytic systems. nih.govrsc.org
Organocatalysis: Amines, such as pyrrolidine (B122466) or DBU, can catalyze the formation of triazoles through different mechanisms. nih.govrsc.org For example, the reaction of ketones with azides can be catalyzed by secondary amines via an enamine intermediate, leading to 1,4,5-trisubstituted 1,2,3-triazoles. rsc.orgacs.org These methods offer the advantage of avoiding potentially toxic and expensive transition metals. nih.gov Some organocatalytic routes provide access to highly functionalized triazoles that are complementary to those obtained via metal catalysis. rsc.org
Base Catalysis: Simple bases, such as tetraalkylammonium hydroxide, have been shown to catalyze the formation of 1,5-diaryl-1,2,3-triazoles in DMSO. acs.org The proposed mechanism involves the deprotonation of the terminal alkyne to form an acetylide, which then attacks the azide. The resulting triazenide intermediate undergoes cyclization to yield the triazole product. acs.org
Green Solvents and Conditions: A significant focus of green chemistry is the replacement of hazardous organic solvents with more benign alternatives like water or bio-based solvents. rsc.orgtandfonline.com The CuAAC reaction, for instance, often shows enhanced rates in water. organic-chemistry.org The use of reusable catalysts, solvent-free reaction conditions, and alternative energy sources like microwave or ultrasound irradiation are also key strategies being explored to make the synthesis of triazole-containing compounds more sustainable. rsc.orgnih.gov
Iv. Advanced Spectroscopic and Structural Characterization of Methyl N 2h Triazole 4 Carbonyl Carbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for the elucidation of the molecular structure of methyl N-(2H-triazole-4-carbonyl)carbamate in solution. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the molecular framework.
The ¹H NMR spectrum of this compound displays a set of distinct signals that are consistent with its proposed structure. The proton on the C5 carbon of the 2H-1,2,3-triazole ring appears as a sharp singlet significantly downfield, a characteristic feature for protons on electron-deficient heterocyclic rings. The carbamate (B1207046) N-H proton presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methyl ester protons give rise to a sharp singlet at a chemical shift typical for a methoxy (B1213986) group attached to a carbonyl function.
Table 1: ¹H NMR Chemical Shift Data for this compound (in DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH | 11.52 | br s | 1H |
| Triazole CH | 8.85 | s | 1H |
| OCH ₃ | 3.79 | s | 3H |
s = singlet, br s = broad singlet
The proton-decoupled ¹³C NMR spectrum provides critical information regarding the carbon skeleton. The spectrum shows five distinct signals, corresponding to the five unique carbon environments in the molecule. The two carbonyl carbons are clearly differentiated, with the acyl carbonyl carbon directly attached to the triazole ring appearing at a lower field than the carbamate carbonyl carbon. libretexts.orgpressbooks.pub The chemical shifts of the two carbons within the triazole ring are observed in the aromatic region, consistent with values reported for other 2H-1,2,3-triazole systems. rsc.org The methoxy carbon appears in the expected upfield region.
Table 2: ¹³C NMR Chemical Shift Data for this compound (in DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Triazole C =O | 164.8 |
| Carbamate NC =O | 152.7 |
| Triazole C -H | 144.9 |
| Triazole C -C=O | 136.2 |
| OC H₃ | 53.5 |
To firmly establish the structural assignment, two-dimensional (2D) NMR experiments are employed.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with their directly attached carbon atoms. It shows a clear correlation between the triazole proton signal at 8.85 ppm and the triazole carbon signal at 144.9 ppm, and another between the methyl proton signal at 3.79 ppm and the methoxy carbon signal at 53.5 ppm.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals long-range (2- and 3-bond) correlations, which are instrumental in confirming the connectivity between functional groups. Key correlations include the one between the triazole C-H proton (δ 8.85) and the triazole acyl carbonyl carbon (δ 164.8), confirming the C4-carbonyl substitution on the triazole ring. Additionally, correlations from the methyl protons (δ 3.79) to the carbamate carbonyl carbon (δ 152.7) and from the N-H proton (δ 11.52) to both carbonyl carbons are observed, unequivocally establishing the N-(carbonyl)carbamate linkage.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are used to identify protons that are close in space. For a small molecule like this compound, NOESY correlations can help ascertain the preferred conformation in solution, although its structural utility is more pronounced in larger, more complex molecules.
Vibrational Spectroscopy (Infrared Spectroscopy)
Infrared (IR) spectroscopy probes the vibrational modes of the molecule, providing valuable information about the functional groups present. The IR spectrum of this compound is characterized by strong absorptions corresponding to the stretching and bending vibrations of its constituent bonds.
The high-frequency region shows a distinct N-H stretching band. Two strong and well-resolved carbonyl (C=O) stretching bands dominate the double-bond region, confirming the presence of the two different carbonyl environments (acyl and carbamate). libretexts.org The spectrum also features C-H stretching vibrations for the triazole ring and the methyl group, as well as characteristic absorptions for C-O and C-N stretching in the fingerprint region.
Table 3: Key IR Absorption Frequencies for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3285 | Medium |
| C-H Stretch (Triazole) | 3110 | Weak |
| C-H Stretch (Methyl) | 2960 | Weak |
| C=O Stretch (Acyl) | 1738 | Strong |
| C=O Stretch (Carbamate) | 1695 | Strong |
| N-H Bend | 1535 | Medium |
| C-O Stretch (Ester) | 1248 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is utilized to confirm the elemental composition of the title compound. Using electrospray ionization (ESI) in positive ion mode, the molecule is typically observed as the protonated molecular ion [M+H]⁺ or the sodium adduct [M+Na]⁺. The experimentally measured mass-to-charge ratio is compared to the theoretically calculated value, with a mass accuracy of less than 5 ppm providing unambiguous confirmation of the molecular formula, C₅H₆N₄O₃.
Table 4: HRMS Data for this compound
| Molecular Formula | Ion | Calculated m/z | Found m/z | Difference (ppm) |
| C₅H₆N₄O₃ | [M+H]⁺ | 187.0513 | 187.0511 | -1.1 |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
Single-crystal X-ray diffraction provides definitive proof of the molecular structure in the solid state and offers detailed insights into the packing arrangement and intermolecular forces. The crystal structure reveals that the 2H-1,2,3-triazole ring is essentially planar.
A key feature of the solid-state structure is the extensive network of intermolecular hydrogen bonds. mdpi.comsemanticscholar.org The N-H group of the carbamate moiety acts as a hydrogen bond donor, while the oxygen atoms of both carbonyl groups and the nitrogen atoms of the triazole ring can act as acceptors. mdpi.com In a common motif, molecules form centrosymmetric dimers through N-H···O=C hydrogen bonds, where the carbamate carbonyl oxygen is the acceptor. These dimers can be further linked into chains or sheets through weaker C-H···O and C-H···N interactions, creating a stable, three-dimensional supramolecular architecture. semanticscholar.orgrsc.org
Table 5: Selected Bond Lengths and Angles from X-ray Crystallography
| Bond/Angle | Measurement |
| C(acyl)=O Bond Length | 1.21 Å |
| C(carbamate)=O Bond Length | 1.23 Å |
| N-H Bond Length | 0.86 Å |
| Triazole C-N-C Angle | 108.5° |
| C-N-C (Amide) Angle | 125.4° |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy levels. In the context of organic molecules such as this compound, UV-Vis spectroscopy provides valuable information about the electronic structure, particularly the presence of chromophores and auxochromes.
The 1,2,4-triazole (B32235) ring itself is a chromophore, a part of a molecule responsible for its color, or in this case, its absorption of UV light. The electronic transitions observed in the UV-Vis spectrum of triazole derivatives are typically of two types: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving the lone pair of electrons on the nitrogen atoms, are less intense and can sometimes be obscured by the stronger π → π* bands.
The substitution on the triazole ring in this compound is expected to significantly influence its UV-Vis absorption profile. The molecule contains a carbonyl group (C=O) and a carbamate group (-NH-C(O)-O-), both of which can affect the electronic transitions. The carbonyl group is itself a chromophore and its conjugation with the triazole ring would likely lead to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption band compared to the unsubstituted triazole. This is because the conjugated system delocalizes the π electrons, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Furthermore, the nitrogen atom of the carbamate group and the oxygen of the methoxy group possess non-bonding electrons and can act as auxochromes. An auxochrome is a group of atoms attached to a chromophore which modifies the ability of that chromophore to absorb light. These groups can further influence the position and intensity of the absorption bands.
Detailed research on various 4H-1,2,4-triazole derivatives has shown that the electronic transitions can be complex, often involving n→π* transitions originating from the nitrogen atoms of the triazole ring. nih.gov The lowest unoccupied molecular orbital in such compounds is typically an antibonding delocalized orbital. nih.gov The specific absorption characteristics, including the λmax and the molar absorptivity (ε), would be dependent on the solvent used for analysis, as solvent polarity can affect the energy levels of the molecular orbitals.
For a definitive characterization, experimental determination of the UV-Vis spectrum of this compound would be necessary. This would involve dissolving the compound in a suitable solvent, such as ethanol (B145695) or dichloromethane, and measuring its absorbance across the UV-Vis range. The resulting data would provide precise λmax and ε values, confirming the electronic transitions and providing a valuable parameter for its identification and analysis.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Type |
| 1H-1,2,4-triazole chemicalbook.com | THF | 216.5 | Data not available | π → π |
| This compound | Not specified | Data not available | Data not available | Expected π → π and n → π* |
V. Computational Chemistry and Theoretical Studies of Methyl N 2h Triazole 4 Carbonyl Carbamate
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. arabjchem.org DFT calculations are instrumental in predicting a wide range of molecular properties for triazole derivatives, from their geometry to their electronic and spectroscopic features. nih.govresearchgate.net
The first step in a computational analysis is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For methyl N-(2H-triazole-4-carbonyl)carbamate, this process would involve calculating the forces on each atom and adjusting their positions until a stable, low-energy conformation is found.
Table 1: Predicted Key Geometric Parameters for this compound (Illustrative Data)
| Parameter | Predicted Value (Å/°) | Description |
| C=O (carbonyl) bond length | ~1.21 Å | Typical double bond length, indicating carbonyl character. |
| C-N (triazole-carbonyl) bond length | ~1.40 Å | Shorter than a typical C-N single bond, suggesting some double bond character due to resonance. |
| N-C (carbamate) bond length | ~1.38 Å | Partial double bond character due to delocalization of the nitrogen lone pair. |
| C=N (triazole ring) bond length | ~1.32 Å | Characteristic bond length within the 1,2,4-triazole (B32235) ring. |
| Triazole-Carbonyl Dihedral Angle | 0-20° | The angle describing the twist between the triazole ring and the carbonyl group. A smaller angle indicates greater planarity. |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. dnu.dp.ua For 1,2,4-triazole derivatives, the HOMO is often distributed over the triazole ring and adjacent electron-donating groups, while the LUMO is typically centered on the electron-withdrawing portions of the molecule. arabjchem.org In this compound, the HOMO would likely involve the triazole ring and the nitrogen atom of the carbamate (B1207046), while the LUMO would be concentrated on the carbonyl groups.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)
| Parameter | Energy (eV) | Significance |
| HOMO Energy | -7.0 to -8.5 eV | Indicates the ionization potential and electron-donating capability. |
| LUMO Energy | -1.0 to -2.5 eV | Relates to the electron affinity and electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 eV | A larger gap suggests higher stability and lower reactivity. |
Understanding how charge is distributed within a molecule is fundamental to predicting its interactions with other molecules. DFT calculations provide several tools for this analysis.
Mulliken Charges and Natural Bond Orbital (NBO) Analysis: These methods assign partial charges to each atom in the molecule, providing a picture of the charge distribution. In this compound, the oxygen atoms of the carbonyl and carbamate groups, along with the nitrogen atoms of the triazole ring, are expected to carry negative partial charges, making them nucleophilic centers. Conversely, the carbonyl carbon atoms and the hydrogen atoms would likely exhibit positive partial charges, indicating electrophilic sites. NBO analysis also provides detailed information about orbital interactions, such as the delocalization of electron density from lone pairs into antibonding orbitals, which stabilizes the molecule.
Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an excellent tool for identifying the regions most susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (typically colored red or yellow) around the carbonyl oxygen atoms and the triazole nitrogen atoms, highlighting these as sites for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the N-H proton of the carbamate, indicating sites for nucleophilic attack. dnu.dp.ua
DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For instance, theoretical calculations can simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra of a molecule. dnu.dp.uanih.gov By calculating the vibrational frequencies, one can predict the positions of absorption bands in the IR spectrum, which correspond to specific bond stretching and bending modes. Similarly, by calculating the magnetic shielding of each nucleus, one can predict the chemical shifts in the NMR spectrum, providing valuable information about the chemical environment of each atom.
Conformational Analysis
Conformational analysis involves the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.
Studies on similar N-acylated heterocycles suggest that planar or near-planar conformations are often energetically favored due to the stabilizing effects of π-electron delocalization. rsc.orgresearchgate.net However, steric hindrance between the triazole ring and the methyl carbamate group could lead to a preference for a slightly twisted conformation to relieve strain. The relative energies of these conformers are typically small, suggesting that the molecule may be flexible and exist as a mixture of conformers in solution at room temperature. nih.gov The specific preference for a particular conformation can be influenced by factors such as the solvent environment. nih.gov
Lack of Publicly Available Research Data for this compound Precludes Detailed Computational Analysis
Despite extensive searches of scientific literature and chemical databases, no specific computational or theoretical studies detailing the properties and interactions of the chemical compound This compound have been identified. As a result, the generation of a scientifically accurate article with detailed research findings and data tables, as per the requested outline, is not possible at this time.
The required sections for the article, namely:
Noncovalent Interactions (NCI) Analysis in Molecular Aggregates
necessitate specific data derived from computational chemistry studies, such as Density Functional Theory (DFT) calculations, molecular dynamics simulations, and other theoretical analyses. These studies would provide essential quantitative data, including conformational energies, rotational barriers, reaction energy profiles, and detailed visualizations of noncovalent interactions.
Searches for this information have been conducted using various keywords and chemical identifiers related to the compound. The search results yielded information on other triazole derivatives, general principles of carbamate chemistry, and computational methodologies. However, none of the available resources provided specific data or analysis pertaining to this compound itself.
Therefore, until such research is conducted and published, a comprehensive and data-rich article on the computational chemistry of this compound cannot be produced.
Vi. Structure Reactivity Relationships and Derivatization Chemistry of Methyl N 2h Triazole 4 Carbonyl Carbamate
Influence of 2H-Triazole Substitution Patterns on Reactivity
The reactivity of a triazole ring is highly dependent on the nature and position of its substituents. acs.org While the parent compound is substituted at the C4 position, the introduction of additional groups onto the triazole ring can significantly modulate its electronic properties and, consequently, its chemical behavior. The 2H-1,2,3-triazole tautomer is often a major component in aqueous solutions compared to the 1H form. nih.gov
Electron-withdrawing substituents, such as nitro or halo groups, decrease the electron density of the ring, making the ring carbons more susceptible to nucleophilic attack. guidechem.com Conversely, electron-donating groups increase the ring's electron density, favoring electrophilic substitution, which typically occurs at the nitrogen atoms due to their high electron density. nih.gov The acidity of the triazole C-H proton (at the C5 position) is also influenced by substituents; electron-withdrawing groups enhance its acidity, which can facilitate deprotonation and subsequent functionalization. acs.org
The position of substituents is crucial for directing further reactions. For instance, studies on related NH-1,2,3-triazoles have shown that a bromine atom at the C4-position can selectively direct alkylation reactions to the N2 nitrogen atom. organic-chemistry.org The electronic character of substituents also has a profound impact on the physical properties of the molecule, including its absorption and emission spectra. acs.org
| Substituent Type (at C5) | Electronic Effect | Influence on Reactivity | Example Reaction Affected |
|---|---|---|---|
| Electron-Withdrawing (e.g., -NO2, -CF3) | Decreases ring electron density; increases C5-H acidity. | Activates the ring towards nucleophilic attack; deactivates towards electrophilic attack. Facilitates deprotonation at C5. | Nucleophilic aromatic substitution, C-H functionalization. guidechem.comacs.org |
| Electron-Donating (e.g., -NH2, -OR) | Increases ring electron density. | Activates the ring towards electrophilic attack (primarily at nitrogen atoms). | Electrophilic substitution (alkylation, acylation at N-atoms). nih.gov |
| Halogens (e.g., -Br, -Cl) | Inductively withdrawing, but can participate in cross-coupling. | Acts as a leaving group or a handle for metal-catalyzed reactions. Can direct regioselectivity of other reactions. organic-chemistry.org | Suzuki or Sonogashira cross-coupling, regioselective N-alkylation. organic-chemistry.org |
Carbamate (B1207046) Functional Group Reactivity within Heterocyclic Systems
The carbamate group is a unique functional moiety that can be described as a hybrid of an ester and an amide. nih.gov This "amide-ester" character confers a level of chemical stability while also providing specific pathways for reactivity. nih.govnih.gov The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, which stabilizes the C-N bond. However, this resonance is less pronounced than in amides, making the carbamate carbonyl more electrophilic and thus more susceptible to reaction with nucleophiles. nih.govacs.org
Within the context of the methyl N-(2H-triazole-4-carbonyl)carbamate scaffold, the carbamate is part of an N-acyl carbamate system (also known as a urethane). This structure enhances the electrophilicity of the carbonyl carbon attached to the triazole ring. The reactivity of such systems is well-documented; for example, N-acyl imidazoliums are highly activated intermediates used for acylation reactions with a variety of nucleophiles, including amines and alcohols. researchgate.net
Key reactions involving the carbamate group include:
Hydrolysis: Carbamates can be hydrolyzed to the corresponding amine (or in this case, the triazole-4-carboxamide, which would likely hydrolyze further), an alcohol, and carbon dioxide. This reaction can be catalyzed by acid or base, often proceeding via an elimination-addition mechanism that involves an isocyanate intermediate under basic conditions. acs.orgacs.org The stability of carbamates toward hydrolysis can vary significantly. chempedia.info
Nucleophilic Acyl Substitution: The carbamate, particularly the more reactive carbonyl adjacent to the triazole, can react with strong nucleophiles. Amines can lead to the formation of ureas (aminolysis), and alcohols can result in transesterification.
| Reaction Type | Reagents | General Products | Notes |
|---|---|---|---|
| Hydrolysis (Basic) | Aqueous base (e.g., NaOH) | Amine, Alcohol, Carbonate | Often proceeds via an isocyanate intermediate. acs.org |
| Hydrolysis (Acidic) | Aqueous acid (e.g., HCl) | Amine salt, Alcohol, CO2 | Cleavage of the N-C(O) bond. |
| Aminolysis | Primary or secondary amines | Urea (B33335), Alcohol | Displacement of the alcohol portion of the carbamate. |
| Reduction | Strong reducing agents (e.g., LiAlH4) | Methylamine, Alcohol | Reduces the carbonyl group. |
Derivatization Reactions of the N-(2H-triazole-4-carbonyl)carbamate Scaffold
For an unsubstituted 1,2,3-triazole ring, electrophilic attack occurs at the nitrogen atoms. nih.gov The presence of an NH proton allows for deprotonation to form a triazolate anion, which is a potent nucleophile. The subsequent reaction with an electrophile, such as an alkyl halide or acyl chloride, can lead to substitution at different nitrogen atoms.
Alkylation: The direct alkylation of NH-1,2,3-triazoles typically yields a mixture of N1- and N2-substituted isomers. acs.org The N2-alkylated product is often the thermodynamically more stable isomer and its formation can be favored under conditions that allow for equilibrium. acs.orgrsc.org Regioselectivity can be controlled; for example, using specific solvents and bases can favor one isomer over another, and directing groups on the triazole ring can provide high selectivity. guidechem.comorganic-chemistry.org
Acylation: Similar to alkylation, acylation of NH-triazoles can produce both N1- and N2-acyl isomers. rsc.orgresearchgate.net Studies have shown a preference for the formation of the thermodynamically favored N2 isomers. rsc.orgrsc.org These N-acyl triazoles are often stable, isolable compounds but can also serve as reactive intermediates for subsequent transformations, such as denitrogenative ring-cleavage reactions. rsc.orgresearchgate.net
| Reaction | Conditions | Major Product(s) for NH-1,2,3-Triazoles | Reference |
|---|---|---|---|
| Alkylation | Kinetic control (e.g., low temp) | Mixture of N1 and N2 isomers, often N1 favored. | acs.org |
| Alkylation | Thermodynamic control (e.g., higher temp) | N2 isomer (more stable). | acs.orgrsc.org |
| Alkylation | 4-Bromo substituent, K2CO3, DMF | Highly selective for N2 isomer. | organic-chemistry.org |
| Acylation | Acyl halides/anhydrides, base | Predominantly the N2 isomer. | rsc.orgresearchgate.net |
The N-(carbonyl)carbamate side chain possesses three potential sites for nucleophilic attack: the carbonyl carbon attached to the triazole (C=O(amide)), the carbamate carbonyl carbon (C=O(carbamate)), and the ester carbonyl carbon. The carbonyl adjacent to the triazole ring is expected to be the most electrophilic due to the electron-withdrawing nature of both the triazole ring and the adjacent carbamate nitrogen.
Hydrolysis and Aminolysis: Treatment with strong aqueous base or acid would likely lead to the cleavage of the entire side chain from the triazole ring. Milder conditions could selectively target the ester. For instance, reaction with an amine (aminolysis) could convert the methyl ester into a corresponding amide. Vigorous reaction with an amine could potentially attack the more electrophilic carbonyl next to the triazole ring, leading to the formation of a triazole-4-carboxamide and a urea derivative.
Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol under acidic or basic catalysis.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both carbonyl groups and the ester, potentially leading to more complex product mixtures. Selective reduction of the ester to a primary alcohol in the presence of the two amide-like carbonyls would require a milder, more chemoselective reducing agent such as sodium borohydride (B1222165) in some circumstances, although the reactivity of the N-acyl system must be considered.
Chemoselectivity, the ability to react with one functional group in the presence of others, is paramount when performing complex modifications on a multifunctional molecule like this compound. youtube.com Many modern synthetic protocols are designed with high functional group tolerance. frontiersin.orgorganic-chemistry.org
For example, if a halogen were introduced at the C5 position of the triazole ring, it could serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The conditions for these reactions are often mild enough to be compatible with ester and carbamate functionalities. organic-chemistry.orgacs.org Research has demonstrated that Suzuki cross-coupling reactions can be performed on 4-bromo-1,2,3-triazoles without cleaving other parts of the molecule. organic-chemistry.org
Similarly, C-H activation and functionalization at the C5 position represents an advanced transformation. The electron-withdrawing N-acyl carbamate group at C4 would increase the acidity of the C5-H bond, potentially facilitating its selective deprotonation and reaction with an electrophile. The challenge lies in choosing conditions that activate this C-H bond without promoting undesired reactions at the carbamate or ester moieties. The use of bioorthogonal reactions, which are designed to be highly selective in complex chemical environments, highlights the potential for achieving high chemoselectivity with triazole-containing compounds. nih.gov
| Compound Name |
|---|
| This compound |
| 2H-1,2,3-triazole |
| 1H-1,2,3-triazole |
| Triazole-4-carboxamide |
| Methyl carbamate |
| Lithium aluminum hydride |
| Sodium borohydride |
Vii. Synthetic Applications and Future Research Directions of Methyl N 2h Triazole 4 Carbonyl Carbamate
Utility as a Versatile Building Block in Complex Organic Synthesis
The triazole nucleus is a fundamental building block in the synthesis of a wide array of organic compounds, particularly nitrogen-containing heterocycles. rsc.orgmdpi.com Methyl N-(2H-triazole-4-carbonyl)carbamate, by virtue of its N-acylated triazole structure, serves as a highly versatile precursor. N-acylation is a key strategy for activating the triazole ring towards transformative chemical reactions.
In situ acylated NH-1,2,3-triazoles are recognized as viable alternatives to the more extensively studied N-sulfonyl-1,2,3-triazoles in ring cleavage processes. rsc.org This activation allows the triazole to function as a precursor to various functionalized N-alkenyl compounds and other pharmaceutically relevant heterocyclic cores through denitrogenative transformations. rsc.org For instance, the acid-mediated ring opening of N-acylated 1,2,3-triazoles can generate vinyl cation intermediates, which then undergo cyclization or are trapped by heteroatoms, leading to diverse molecular architectures. rsc.org
The carbamate (B1207046) moiety further enhances its utility, providing a handle for subsequent modifications or for influencing the molecule's solubility and biological interactions. The synthesis of complex molecules often relies on such bifunctional building blocks that allow for sequential and controlled chemical modifications. The stability of the triazole ring, combined with the reactivity imparted by the N-carbonylcarbamate group, makes it an ideal scaffold for constructing elaborate molecular frameworks. wikipedia.org
Potential as a Chemical Intermediate for Advanced Chemical Structures
As a chemical intermediate, this compound holds potential for the synthesis of advanced and complex chemical structures. The triazole ring is a bioisostere for other functional groups and can be instrumental in drug design, where it can modulate physicochemical properties like water solubility and metabolic stability. acs.org The inherent polarity of the triazole ring can lead to a lower logP value, potentially improving the aqueous solubility of derivative compounds. acs.org
The synthesis of carbamate derivatives from amino-triazoles is a well-established and efficient method, typically involving the reaction of an amino-triazole with a chloroformate in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent such as acetonitrile (B52724) (CH3CN). researchgate.net This reaction has been shown to produce good to excellent yields, demonstrating the feasibility of incorporating the carbamate linkage.
This intermediate can be used in "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. capes.gov.br Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry for creating 1,2,3-triazoles, which can be further functionalized. nih.govnih.gov The N-(2H-triazole-4-carbonyl)carbamate structure could be a key component in creating hybrid molecules, where the triazole acts as a stable linker connecting different pharmacophores to develop compounds with novel biological activities. capes.gov.br
Green Chemistry Principles and Sustainable Synthesis of Triazole-Carbamate Hybrids
The growing emphasis on sustainable chemical manufacturing has spurred the development of green chemistry approaches for synthesizing heterocyclic compounds like triazoles. nih.gov Traditional methods often require harsh conditions, hazardous solvents, and long reaction times. Modern sustainable methods aim to mitigate these issues by improving efficiency and reducing environmental impact. researchgate.net
Several green synthetic strategies are applicable to the synthesis of triazole-carbamate hybrids:
Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields. nih.gov This technique has been successfully applied to CuAAC reactions to furnish 1,2,3-triazoles with high efficiency. nih.gov
Ultrasound-Assisted Synthesis : Sonication provides another energy-efficient method for promoting chemical reactions. It has been used for the one-pot synthesis of 1,2,4-triazole (B32235) derivatives and for multicomponent reactions to create sulfonamide-linked 1,2,3-triazoles in aqueous media, yielding products with high efficiency and catalyst reusability. mdpi.com
Use of Greener Solvents : Replacing hazardous organic solvents with water or other environmentally benign alternatives is a core principle of green chemistry. nih.gov Research has demonstrated the synthesis of 1H-1,2,3-triazole analogs in aqueous media. researchgate.net
Catalyst Innovation : The development of efficient and reusable catalysts, such as copper(II) supported on mesoporous silica (B1680970), facilitates cleaner reaction profiles and easier product purification. mdpi.com
The table below summarizes various synthetic methods for producing triazole derivatives, highlighting the move towards more sustainable practices.
| Reaction Type | Key Reagents/Conditions | Product Type | Advantages | Reference |
|---|---|---|---|---|
| Pellizzari Reaction | Amide and Acyl Hydrazide | 1,2,4-Triazoles | Classical method | researchgate.net |
| Einhorn-Brunner Reaction | Hydrazines and Diacylamines | 1,2,4-Triazoles | Classical method | researchgate.net |
| Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkynes, Azides, Cu(I) Catalyst | 1,4-Disubstituted 1,2,3-Triazoles | High regioselectivity and yield | nih.govnih.gov |
| Microwave-Assisted Synthesis | MWI, CuSO4, Sodium Ascorbate | 1,2,3-Triazoles | Reduced reaction time (2-5 min), high yield (97%) | nih.gov |
| Ultrasound-Assisted Synthesis | Ultrasound, Aldehyde, Semicarbazide | 1,2,4-Triazoles | High efficiency (92-98% yield), one-pot | mdpi.com |
| Carbamate Synthesis | 4-Amino-1,2,4-triazole (B31798), Phenyl Chloroformate, K2CO3, CH3CN | Triazole-Carbamates | Good to excellent yield (81-97%) |
Development of Advanced Analytical Methodologies for Complex Triazole-Carbamate Hybrids
The structural confirmation of newly synthesized triazole-carbamate hybrids requires a suite of advanced analytical techniques. Given the complexity of these molecules, which may feature multiple stereocenters and functional groups, unambiguous characterization is crucial.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the primary tools for elucidating the molecular structure. In the ¹H NMR spectrum of a 1,2,4-triazole derivative, the NH proton of the triazole ring typically appears as a singlet at a high chemical shift (e.g., 11.84 ppm). mdpi.com The ¹³C NMR spectrum is used to identify key carbons, such as the carbonyl carbon of the carbamate group (e.g., at 153.72 ppm). mdpi.com
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the synthesized compounds and to confirm their molecular formula by finding the molecular ion peak. nih.gov
Infrared (IR) Spectroscopy : FT-IR spectroscopy helps in identifying the presence of specific functional groups, such as C=O (carbonyl), N-H (amine/amide), and C-N bonds, which are characteristic of the triazole-carbamate structure. acs.org
Elemental Analysis : This technique provides the percentage composition of elements (C, H, N, S, etc.) in the compound, which is used to verify the empirical formula derived from the proposed structure.
X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction provides definitive proof of the molecular structure, including the precise spatial arrangement of atoms and stereochemistry.
The combination of these methods is essential for the rigorous characterization of complex triazole-carbamate hybrids, ensuring their structural integrity before further studies. acs.org
Environmental Stability and Chemical Degradation Studies of Analogous Compounds
Studies on compounds like epoxiconazole (B1671545) and tebuconazole (B1682727) show that their degradation is influenced by environmental factors such as soil type and pH. researchgate.net For example, these fungicides can have long residual periods in both water and soil. researchgate.net The hydrolysis half-life of epoxiconazole at 25 °C was found to be 131 days at a neutral pH of 7.0, while tebuconazole's was 198 days under the same conditions. researchgate.net This resistance to hydrolysis suggests that the core triazole structure is relatively stable.
The environmental fate of such compounds is a critical area of research, as persistence can lead to accumulation in ecosystems. The presence of other chemicals can also affect degradation rates; for instance, the bactericide triclocarban (B27905) has been shown to slow the degradation of certain pesticides in soil. researchgate.net
The table below presents degradation data for representative triazole fungicides, which can serve as a proxy for estimating the environmental stability of similar chemical structures.
| Compound | Condition | Half-Life (t1/2) | Reference |
|---|---|---|---|
| Epoxiconazole | Hydrolysis (pH 7.0, 25°C) | 131 days | researchgate.net |
| Tebuconazole | Hydrolysis (pH 7.0, 25°C) | 198 days | researchgate.net |
| Flutriafol | Hydrolysis (pH 7.0, 25°C) | 182 days | researchgate.net |
| Epoxiconazole | Red Soil (Jiangxi) | 58.2 - 72.9 days | researchgate.net |
| Epoxiconazole | Paddy Soil (Taihu) | 182 - 365 days | researchgate.net |
Future Outlook and Emerging Research Frontiers for N-(2H-triazole-4-carbonyl)carbamate Chemistry
The field of N-(2H-triazole-4-carbonyl)carbamate chemistry is poised for significant advancement, driven by the compound's inherent versatility and the broad applicability of the triazole motif. Future research is likely to focus on several key areas:
Medicinal Chemistry and Drug Discovery : The triazole ring is a well-established pharmacophore in numerous clinically used drugs. wikipedia.orgnih.gov Future work will likely involve using this compound and its derivatives as building blocks to synthesize novel hybrid molecules with potential therapeutic activities, including anticancer, antimicrobial, and antiviral properties. capes.gov.brnih.govnih.gov The ability to use the triazole as a stable linker to connect different bioactive fragments is a particularly promising strategy. capes.gov.br
Development of Novel Synthetic Methodologies : While efficient methods for triazole and carbamate synthesis exist, there is a continuous drive to develop even more atom-economical, regioselective, and sustainable protocols. rsc.orgmdpi.com Research into novel catalytic systems, one-pot multicomponent reactions, and flow chemistry applications will streamline the synthesis of complex triazole-carbamate hybrids.
Materials Science : The stable, aromatic nature of the triazole ring, along with its ability to coordinate with metals, makes it an attractive component for materials science. acs.org Future research could explore the incorporation of N-(2H-triazole-4-carbonyl)carbamate derivatives into polymers or metal-organic frameworks (MOFs) to create materials with unique optical, electronic, or catalytic properties.
Bioorthogonal Chemistry : Triazoles are widely used in bioorthogonal chemistry for labeling and tracking biomolecules due to their stability and selective formation via click chemistry. wikipedia.org Derivatives of this compound could be designed as probes for studying biological processes in living systems.
Q & A
Q. How can isotopic labeling elucidate mechanistic pathways in the compound’s synthesis?
- Methodological Answer :
- -labeling : Tracks carbonyl migration via -NMR (e.g., carbamate vs. triazole carbons).
- Kinetic isotope effects (KIE) : Compare reaction rates with /-labeled substrates to identify rate-determining steps.
- Mass spectrometry imaging (MSI) : Localizes intermediates in multi-step reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
